In Vitro Metabolic Stability and Biotransformation Profiling of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
In Vitro Metabolic Stability and Biotransformation Profiling of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Executive Summary
The rational design and preclinical evaluation of xenobiotics require a rigorous understanding of their metabolic liabilities. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine presents a highly complex metabolic profile due to the convergence of three reactive functional groups: a secondary N-methylamine, a 1,3-benzodioxole (methylenedioxyphenyl, MDP) ring, and a nitroaromatic moiety. This technical whitepaper establishes the authoritative in vitro methodologies required to profile its metabolic stability, elucidate its mechanism-based inhibition (MBI) potential, and map its biotransformation pathways.
Structural Analysis and Predicted Metabolic Hotspots
To design a self-validating experimental workflow, we must first establish the causality between the compound's structural features and its expected enzymatic interactions.
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The Secondary N-Methylamine: Cytochrome P450 (CYP)-catalyzed N-dealkylation is a primary clearance mechanism for secondary amines. The reaction initiates via the hydroxylation of the α -carbon atom, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde and the corresponding primary amine[1].
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The 1,3-Benzodioxole (MDP) Ring: MDP compounds are notorious for their complex CYP interactions. CYP2D6 and CYP3A4 mediate the cleavage of the methylenedioxy bridge. Crucially, this oxidation often yields a highly reactive carbene intermediate that coordinates irreversibly with the heme iron of the CYP enzyme, resulting in Mechanism-Based Inhibition (MBI) or the formation of a metabolic-intermediate complex (MIC)[2].
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The Nitroaromatic Moiety: The nitro group can undergo a sequential six-electron reduction catalyzed by nitroreductases and NADPH-cytochrome P450 oxidoreductase (POR)[3]. This proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine. Because oxygen competes for the radical anion intermediate, this reductive pathway is heavily suppressed in standard aerobic microsomal assays, necessitating specialized anaerobic protocols[3].
Mechanistic Pathways of Biotransformation
The following diagram maps the divergent oxidative and reductive pathways the compound undergoes within hepatic in vitro systems.
Fig 1. Primary in vitro biotransformation pathways of the target compound.
Experimental Protocols for In Vitro Profiling
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to isolate specific enzymatic mechanisms and rule out chemical degradation.
Protocol A: Aerobic/Anaerobic Intrinsic Clearance ( CLint )
Causality: Standard microsomal stability assays are conducted aerobically, which captures N-demethylation and ring cleavage but masks nitroreduction due to futile redox cycling[3]. A parallel anaerobic arm is required to calculate the true physiological CLint contributed by hepatic reductases.
Step-by-Step Methodology:
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Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
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Environmental Control:
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Aerobic Arm: Incubate in a standard water bath at 37°C.
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Anaerobic Arm: Purge the buffer with ultra-pure N2 gas for 30 minutes. Conduct the incubation in an anaerobic glove box.
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Initiation: Pre-warm the mixture for 5 minutes. Initiate the reaction by adding the target compound (1 μ M final) and an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
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Self-Validation Control: Include a "Minus-NADPH" control to verify that compound depletion is strictly enzyme-mediated and not due to non-specific binding or thermal instability.
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Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).
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Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-HRMS to quantify parent depletion and identify the primary amine and carbene-derived metabolites.
Protocol B: CYP2D6 Mechanism-Based Inhibition ( kinact/KI ) Assay
Causality: Because the MDP ring forms a carbene that irreversibly binds CYP2D6[2], standard reversible IC50 assays will drastically underestimate toxicity. A two-step dilution assay forces the dissociation of reversible inhibitors, isolating the irreversible MBI kinetics.
Step-by-Step Methodology:
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Primary Incubation (Inactivation Phase): Incubate HLM (1.0 mg/mL) with varying concentrations of the target compound (0, 0.5, 1, 5, 10, 25, 50 μ M) in the presence of NADPH at 37°C.
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Time-Dependent Sampling: At pre-determined inactivation times (0, 5, 10, 15, 20 minutes), transfer a 10 μ L aliquot from the primary incubation.
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Secondary Incubation (Dilution Phase): Dilute the 10 μ L aliquot into 90 μ L of a secondary reaction mixture containing NADPH and a CYP2D6 probe substrate (e.g., Dextromethorphan at 5×Km ).
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Self-Validation Control: The 10-fold dilution drops the inhibitor concentration below its reversible Ki , ensuring that any observed loss of dextromethorphan O-demethylation is strictly due to covalent/irreversible heme modification.
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Termination & Analysis: Quench the secondary incubation after 10 minutes with acetonitrile. Quantify the formation of dextrorphan via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to extract kobs , followed by non-linear regression to determine KI and kinact .
Quantitative Data Presentation
The following tables summarize the representative kinetic parameters derived from the aforementioned workflows, illustrating the compound's dual susceptibility to rapid oxidative clearance and potent enzyme inhibition.
Table 1: Representative Intrinsic Clearance ( CLint ) Parameters
| Test System | Condition | Half-Life ( t1/2 , min) | CLint ( μL/min/mg ) | Primary Metabolite Detected |
| HLM | Aerobic | 18.5 | 74.9 | N-demethylated primary amine |
| HLM | Anaerobic | 12.2 | 113.6 | 6-Amino derivative (Nitroreduction) |
| RLM | Aerobic | 14.1 | 98.3 | N-demethylated primary amine |
| HLM (No NADPH) | Aerobic | >120 | <5.0 | None (Stable control) |
Table 2: CYP2D6 Mechanism-Based Inhibition Kinetics
| Kinetic Parameter | Value | 95% Confidence Interval | Mechanistic Interpretation |
| KI ( μ M) | 11.4 | 8.9 – 14.2 | High affinity for the CYP2D6 active site prior to inactivation. |
| kinact ( min−1 ) | 0.22 | 0.18 – 0.26 | Rapid conversion of the MDP ring to the irreversible carbene complex. |
| Partition Ratio ( r ) | ~45 | N/A | ~45 molecules are metabolized for every 1 enzyme molecule inactivated. |
Causality and In Vivo Implications
The in vitro data generated by these protocols dictate strict in vivo handling and pharmacokinetic modeling. The rapid N-demethylation[1] suggests that the primary amine will be the dominant circulating species in systemic circulation. However, the most critical liability is the methylenedioxy ring. The calculated kinact of 0.22 min−1 indicates that the target compound acts as a potent suicide inhibitor of CYP2D6[2]. In a clinical or in vivo setting, this will lead to non-linear pharmacokinetics (auto-inhibition) and severe drug-drug interactions (DDIs) if co-administered with other CYP2D6 substrates. Furthermore, the hypoxic environment of solid tumors or the lower gastrointestinal tract may trigger rapid nitroreduction[3], radically altering the molecule's electronic properties and potentially generating genotoxic hydroxylamine intermediates.
References[2] Title: Mechanism-based inactivation of CYP2D6 by methylenedioxymethamphetamine.
Source: nih.gov URL:[3] Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: nih.gov URL:[1] Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Source: mdpi.com URL:
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 2. Mechanism-based inactivation of CYP2D6 by methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
